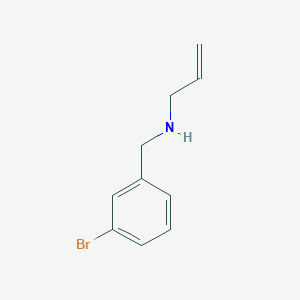![molecular formula C18H21N5O2 B494821 N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B494821.png)
N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a tetrazole ring, a methoxy group, and a methylbenzyl ether, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the methoxy and methylbenzyl groups. The synthetic route may include:
Formation of the Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Methoxy Group: This step involves the methylation of a phenolic hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Attachment of the Methylbenzyl Group: This can be done through an etherification reaction, where the phenolic hydroxyl group reacts with 4-methylbenzyl chloride in the presence of a base.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylbenzyl ether can undergo nucleophilic substitution reactions, where the methylbenzyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. The methoxy and methylbenzyl groups can enhance the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE can be compared with other tetrazole-containing compounds, such as:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound also contains a methoxybenzyl group but has a pyrazole ring instead of a tetrazole ring.
N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine: This compound is structurally similar but may have different substituents on the benzyl or tetrazole rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H21N5O2 |
|---|---|
Molekulargewicht |
339.4g/mol |
IUPAC-Name |
N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C18H21N5O2/c1-13-4-6-14(7-5-13)12-25-16-9-8-15(10-17(16)24-3)11-19-18-20-21-22-23(18)2/h4-10H,11-12H2,1-3H3,(H,19,20,22) |
InChI-Schlüssel |
AQEDVLBFLPPBTG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)CNC3=NN=NN3C)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)CNC3=NN=NN3C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,5-Oxadiazole-3-carboxamide, 4-amino-N-[2-[(4-pyridinylmethyl)amino]ethyl]-](/img/structure/B494739.png)

![N-{3-[(2-fluorobenzyl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B494742.png)
![N-allyl-N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]amine](/img/structure/B494743.png)
![4-amino-N-(2-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494744.png)
![N-[(2-ethoxynaphthalen-1-yl)methyl]prop-2-en-1-amine](/img/structure/B494745.png)
![({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B494747.png)
![2-{2-bromo-6-ethoxy-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B494749.png)
![4-[2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B494753.png)
![N-[2-(benzyloxy)-5-bromobenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B494755.png)
![4-amino-N-(2-{[2-(benzyloxy)-5-bromobenzyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494756.png)
![4-amino-N-(2-{[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494757.png)
![N-(tert-butyl)-2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B494758.png)
![2-[2-Methoxy-4-({[2-(4-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B494760.png)
